REACTION_CXSMILES
|
B(Br)(Br)Br.C(Cl)Cl.C[O:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:19]=1[N:18]=[C:17]([CH3:20])[N:16]([CH3:21])[C:15]2=[O:22].[OH-].[Na+].Cl>>[OH:9][C:10]1[CH:11]=[CH:12][CH:13]=[C:14]2[C:19]=1[N:18]=[C:17]([CH3:20])[N:16]([CH3:21])[C:15]2=[O:22] |f:3.4|
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(Br)(Br)Br
|
Name
|
|
Quantity
|
2.9 mL
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
COC=1C=CC=C2C(N(C(=NC12)C)C)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to form a yellow suspension, which
|
Type
|
TEMPERATURE
|
Details
|
was gently refluxed for 48 hours
|
Duration
|
48 h
|
Type
|
DISTILLATION
|
Details
|
The solvent was directly distilled from the reaction vessel
|
Type
|
CUSTOM
|
Details
|
to leave a yellow/green solid, which
|
Type
|
CUSTOM
|
Details
|
to give a cream suspension
|
Type
|
EXTRACTION
|
Details
|
extracted into EtOAc
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to leave a pale brown solid (0.18 g, 0.94 mmol, 96% crude yield)
|
Type
|
CUSTOM
|
Details
|
The product (0.16 g) was purified by column chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
OC=1C=CC=C2C(N(C(=NC12)C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.56 mmol | |
AMOUNT: MASS | 0.12 g | |
YIELD: PERCENTYIELD | 57% | |
YIELD: CALCULATEDPERCENTYIELD | 57.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |